REACTION_SMILES
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[CH:13]([Cl:14])([Cl:15])[Cl:16].[NH2:1][c:2]1[c:3]([CH2:11][OH:12])[cH:4][c:5]([Br:10])[cH:6][c:7]1[O:8][CH3:9]>>[NH2:1][c:2]1[c:3]([CH:11]=[O:12])[cH:4][c:5]([Br:10])[cH:6][c:7]1[O:8][CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(Br)cc(CO)c1N
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Name
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Type
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product
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Smiles
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COc1cc(Br)cc(C=O)c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |